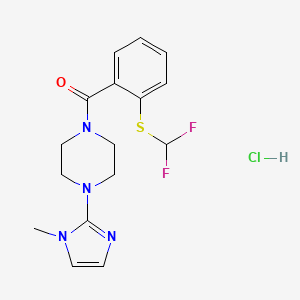

(2-((difluoromethyl)thio)phenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Description

(2-((Difluoromethyl)thio)phenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is an organic compound featuring a complex molecular structure characterized by both heterocyclic and piperazine moieties. This compound showcases unique properties due to the presence of difluoromethyl and thiophenyl groups, making it significant in various scientific fields, particularly in pharmaceutical research.

Properties

IUPAC Name |

[2-(difluoromethylsulfanyl)phenyl]-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F2N4OS.ClH/c1-20-7-6-19-16(20)22-10-8-21(9-11-22)14(23)12-4-2-3-5-13(12)24-15(17)18;/h2-7,15H,8-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWYKUXMBHMPET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CC=C3SC(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClF2N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials and Precursors: : The synthesis typically starts with the preparation of the (difluoromethyl)thio group and phenyl derivatives.

Key Reaction Steps

Formation of the (difluoromethyl)thio group: : Reacting a suitable thiol with difluoromethyl halides under basic conditions.

Attachment of the thiophenyl group: : Electrophilic aromatic substitution on a phenyl ring.

Piperazine Coupling: : Coupling the prepared phenyl derivative with 1-methyl-1H-imidazole-2-yl piperazine using a peptide coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Reaction Conditions: : These reactions are often carried out in anhydrous solvents under inert atmospheres, such as nitrogen, and at controlled temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Scaling up involves the same synthetic route but optimized for yield and efficiency. Continuous flow reactors and automated synthesis platforms are employed to ensure consistent production quality. Standard industrial solvents, high-purity reagents, and strict process controls are crucial to maintain the integrity of the final compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions typically at the sulfur site, forming sulfoxides or sulfones.

Reduction: : Reduction can occur at the difluoromethyl group or the imidazole ring under hydrogenation conditions.

Substitution: : Nucleophilic substitution can be performed on the imidazole ring.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide (H₂O₂), sodium periodate (NaIO₄).

Reducing Agents: : Sodium borohydride (NaBH₄), hydrogen gas (H₂) with a palladium catalyst.

Nucleophiles: : Primary amines, thiols, and alcohols.

Major Products Formed

Sulfoxides and Sulfones: : From oxidation.

Hydrogenated Products: : From reduction.

Substituted Imidazoles: : From nucleophilic substitution.

Scientific Research Applications

Chemistry

Synthetic Building Block: : Used in the synthesis of more complex organic molecules.

Catalysis: : Serves as a ligand in catalytic reactions, improving yield and selectivity.

Biology

Enzyme Inhibitors: : Acts as a potent inhibitor of specific enzymes involved in metabolic pathways.

Receptor Binding Studies: : Utilized in the study of receptor-ligand interactions.

Medicine

Drug Development: : Investigated for its potential as an active pharmaceutical ingredient (API) due to its unique binding properties and biological activity.

Diagnostic Agents: : Employed in imaging techniques for targeting specific biological markers.

Industry

Material Science: : Incorporated in the design of novel materials with specific electronic or optical properties.

Agriculture: : Explored as a potential bioactive agent in crop protection.

Mechanism of Action

The compound exerts its effects through multiple pathways. In enzyme inhibition, it binds to the active site of the target enzyme, blocking substrate access and effectively halting the enzymatic reaction. In receptor binding, the compound's imidazole and piperazine groups interact with specific receptors, modulating their activity. These interactions can influence various cellular processes, from signal transduction to gene expression.

Comparison with Similar Compounds

Similar Compounds

(2-chlorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

(2-fluorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

(2-bromophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Uniqueness

(2-((Difluoromethyl)thio)phenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride stands out due to the presence of the difluoromethyl and thiophenyl groups, which impart distinct electronic and steric properties. These modifications often result in enhanced biological activity, greater selectivity for specific molecular targets, and improved pharmacokinetic properties compared to other similar compounds.

Biological Activity

The compound (2-((difluoromethyl)thio)phenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 379.4 g/mol. The difluoromethyl group is known to enhance lipophilicity and bioavailability, which may contribute to the compound's biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives containing imidazole and piperazine rings have been shown to possess significant antifungal and antibacterial activities. In studies, these compounds demonstrated higher antifungal efficacy compared to antibacterial effects, suggesting a selective mechanism of action against fungal pathogens .

Anticancer Potential

The anticancer activity of related compounds has been evaluated in various studies. For example, substituted imidazole derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and death .

Case Study 1: Antifungal Activity

A study focused on a series of difluoromethyl-containing pyrazole derivatives demonstrated their effectiveness against several phytopathogenic fungi. The most active compound exhibited higher antifungal activity than standard treatments like boscalid, indicating a strong potential for agricultural applications .

Case Study 2: Anticancer Mechanisms

In another investigation, compounds similar to the target structure were tested against various cancer cell lines. Results indicated that these compounds could effectively inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. Notably, the presence of the imidazole moiety was crucial for enhancing cytotoxicity against cancer cells .

The biological activity of this compound may involve several mechanisms:

- Cell Membrane Disruption : Similar compounds have been shown to disrupt microbial cell membranes, leading to cell lysis.

- Apoptosis Induction : The imidazole ring may interact with cellular targets to promote apoptotic pathways in cancer cells.

- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in fungal metabolism or cancer cell proliferation.

Research Findings Summary Table

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of this compound?

Methodological Answer:

The synthesis involves multi-step reactions, including thionation and coupling of piperazine derivatives. Key steps include:

- Thionation : Use phosphorus pentasulfide (PS) in dry xylene under reflux to introduce the difluoromethylthio group, as demonstrated in analogous thiophthalazine syntheses .

- Coupling : Employ Buchwald-Hartwig amination or nucleophilic substitution for attaching the 1-methyl-1H-imidazole moiety to the piperazine ring. Solvent selection (e.g., ethanol or DMF) and catalyst optimization (e.g., Pd-based catalysts) are critical for yield improvement .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol is recommended to isolate the hydrochloride salt .

Basic: How should researchers validate the structural integrity of this compound?

Methodological Answer:

Combined spectroscopic and analytical techniques are essential:

- NMR : Analyze H and C spectra to confirm the presence of the difluoromethylthio group (δ ~5.5–6.5 ppm for S–CFH) and piperazine ring protons (δ ~2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H] with a deviation <5 ppm .

- Elemental Analysis : Compare experimental vs. calculated C, H, N, and S percentages to confirm purity (>98%) .

Basic: What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition above 150°C. Store at –20°C in sealed, desiccated containers .

- pH Sensitivity : The hydrochloride salt is hygroscopic; avoid aqueous solutions at pH >7 to prevent hydrolysis of the thiocarbamate group. Stability studies in buffers (pH 2–6) are recommended .

Basic: What safety protocols are critical during handling?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy (imidazole derivatives) .

- Ventilation : Handle in a fume hood to avoid inhalation of volatile byproducts (e.g., HS during synthesis) .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: How can structural analogs be designed to enhance target selectivity (e.g., kinase or receptor binding)?

Methodological Answer:

- Scaffold Modification : Replace the difluoromethylthio group with trifluoromethyl or methylsulfonyl groups to modulate electron-withdrawing effects .

- Piperazine Substitution : Introduce substituents like 4-hydroxyphenyl or 4-fluorophenyl to the piperazine ring to enhance hydrogen bonding with target proteins .

- Docking Studies : Use software (e.g., AutoDock Vina) to predict binding poses with receptors like histamine HR, referencing crystallographic data from similar methanone derivatives .

Advanced: How to resolve contradictions in biological activity data across assays?

Methodological Answer:

- Assay Validation : Confirm receptor binding via orthogonal methods (e.g., SPR vs. radioligand assays) to rule out false positives .

- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .

- Species-Specific Variability : Test across multiple cell lines (e.g., human vs. murine) to account for receptor isoform differences .

Advanced: What environmental impact assessments are needed for this compound?

Methodological Answer:

- Degradation Pathways : Conduct photolysis/hydrolysis studies to identify persistent metabolites .

- Ecotoxicology : Use Daphnia magna or algae models to evaluate LC values, prioritizing compounds with low bioaccumulation potential .

Advanced: How to identify pharmacological targets using computational approaches?

Methodological Answer:

- Pharmacophore Modeling : Map electron-deficient regions (e.g., difluoromethylthio) to ATP-binding pockets in kinases .

- Machine Learning : Train models on ChEMBL data to predict interactions with G-protein-coupled receptors (GPCRs) .

Advanced: What strategies mitigate poor aqueous solubility for in vivo studies?

Methodological Answer:

- Co-solvent Systems : Use PEG-400 or cyclodextrin complexes to enhance solubility without altering pharmacodynamics .

- Prodrug Design : Introduce phosphate or acetate groups to the imidazole ring for hydrolytic activation .

Advanced: How to characterize degradation products under accelerated stability conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.